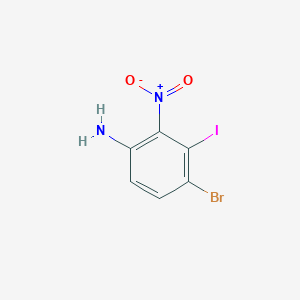

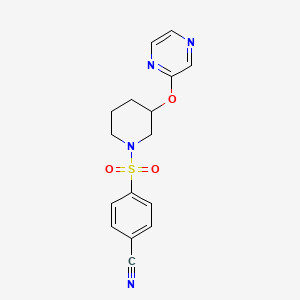

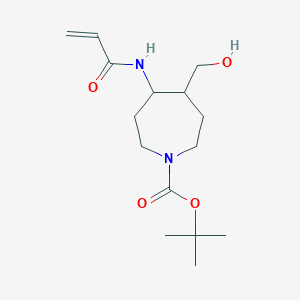

![molecular formula C18H22N4O3 B2409881 4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide CAS No. 1351581-60-6](/img/structure/B2409881.png)

4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole compounds can be achieved through various synthetic routes . For instance, 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones were obtained by the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol .Molecular Structure Analysis

The structures of imidazole compounds can be inferred through UV-vis, IR, H-1/C-13 NMR, mass spectrometry, elemental analyses, and X-ray crystallography .Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthetic Chemistry and Functionalization

A study by Yıldırım, Kandemirli, and Demir (2005) delves into the functionalization reactions of related chemical structures, focusing on the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and imidazo[4,5-b]pyridine derivatives. This work showcases the compound's versatility in synthetic chemistry, providing insights into its potential as a precursor for various chemical transformations (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Peptidomimetic Synthesis

Skogh et al. (2013) introduced a method for preparing 5-aryl-1-benzyl-1H-imidazole-4-carboxamides through aminocarbonylation, highlighting the compound's role in synthesizing peptidomimetics. This approach signifies the compound's application in developing biomimetic molecules, potentially useful in therapeutic interventions (A. Skogh, R. Fransson, C. Sköld, M. Larhed, & A. Sandström, 2013).

Bioactive Oligopeptides Modification

Ferraz et al. (2007) explored the stereoselective formation of imidazolidin-4-ones from alpha-aminoamide derivatives, demonstrating the compound's utility in modifying bioactive oligopeptides. This research is crucial for designing proline surrogates or protecting agents against enzymatic hydrolysis, underlining its significance in peptide chemistry (R. Ferraz, J. Gomes, E. Oliveira, R. Moreira, & P. Gomes, 2007).

Antiallergic Activity Exploration

Research by Ager et al. (1988) on carboxylic acids derived from imidazo[2,1-c][1,4]benzoxazines and related structures, including imidazo[1,2-a]quinolines, demonstrated potent antiallergic activity. This study indicates the compound's potential in contributing to the development of new antiallergic medications, revealing its pharmacological relevance (I. Ager, A. C. Barnes, G. Danswan, P. Hairsine, D. Kay, P. Kennewell, S. Matharu, P. Miller, P. Robson, & D. A. Rowlands, 1988).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components in many functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that the compound could potentially be stable under a variety of environmental conditions.

Future Directions

Imidazole has become an important synthon in the development of new drugs . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name |

4-benzyl-N-(3-imidazol-1-ylpropyl)-5-oxomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c23-17-13-25-12-16(22(17)11-15-5-2-1-3-6-15)18(24)20-7-4-9-21-10-8-19-14-21/h1-3,5-6,8,10,14,16H,4,7,9,11-13H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPFYIHZRURPBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

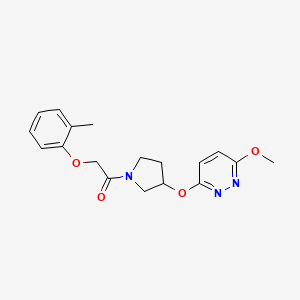

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)

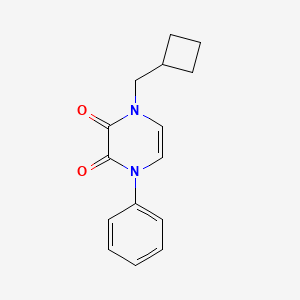

![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)